molecular formula C8H7NO4S B3121658 5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 29083-17-8

5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B3121658
M. Wt: 213.21 g/mol
InChI Key: GBYZSABEBYQOOQ-UHFFFAOYSA-N
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Patent
US06716836B2

Procedure details

Saccharine 5a (290 mg, 4.08 mmol) was dissolved in xylenes (10 mL) containing a small amount of activated charcoal (50 mg). DMF (2 drops) and freshly distilled SOCl2 (0.30 mL, 4.08 mmol) were added and the resulting mixture was heated to reflux for 15 hours. The solution was then cooled to room temperature and concentrated in vacuo to give a paste. The paste was dissolved in THF and the resulting solution was then added dropwise to a solution of MeMgCl (1.36 mL of a 3.0 M solution in THF, 4.08 mmol) in THF (7 mL). The resulting solution was stirred at 40° C. for 24 hours. After removal of solvent, the desired compound (124 mg, 40%) was obtained by flash chromatography (40 to 60% EtOAc in hexanes). To a solution of this material (100 mg, 0.44 mmol) in CH2Cl2 (50 mL) at −78° C. was added a 1.0 M solution of BBr3 (2.64 mL, 2.64 mmol) in CH2Cl2. The resulting mixture was stirred for 16 hours at ambient temperature. Careful quenching by the addition of H2O was followed by extraction with EtOAc. The combined organic extracts were washed with water and brine then dried over MgSO4. Compound 6a (54 mg, 58%) was delivered by flash chromatography (40 to 60% EtOAc in hexanes).
Quantity
290 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10](=[O:12])(=[O:11])[NH:9][C:8](=O)[C:7]=2[CH:14]=1.[CH4:15].O=S(Cl)Cl.[CH3:20][Mg]Cl>CN(C=O)C.C1COCC1>[CH3:15][C:8]1([CH3:20])[C:7]2[CH:14]=[C:3]([OH:2])[CH:4]=[CH:5][C:6]=2[S:10](=[O:12])(=[O:11])[NH:9]1

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
COC=1C=CC2=C(C(NS2(=O)=O)=O)C1
Name
xylenes
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 40° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a paste
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(NS(C2=C1C=C(C=C2)O)(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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